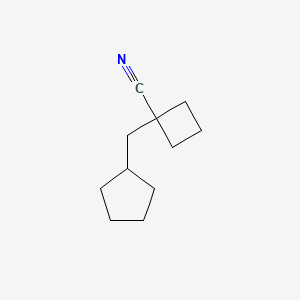
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound features a cyclobutane ring substituted with a cyclopentylmethyl group and a nitrile group at the 1-position. It is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through or by the reduction of cyclobutanone.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Cyclopentylmethyl Substitution: The cyclopentylmethyl group can be added through alkylation reactions using cyclopentylmethyl halides under basic conditions.
Industrial production methods may involve bulk synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, potassium cyanide.
Major products formed from these reactions include carboxylic acids, primary amines, and substituted cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain can also play a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopentylmethyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
Cyclobutanecarbonitrile: Lacks the cyclopentylmethyl group, making it less complex and potentially less reactive.
Cyclopentylmethyl derivatives: Compounds with similar substituents but different ring structures, which can influence their reactivity and applications.
The uniqueness of this compound lies in its combination of a strained cyclobutane ring, a nitrile group, and a cyclopentylmethyl substituent, which together confer distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
1-(cyclopentylmethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H17N/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-8H2 |
InChI-Schlüssel |
ITDCQCXKCYIKSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2(CCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


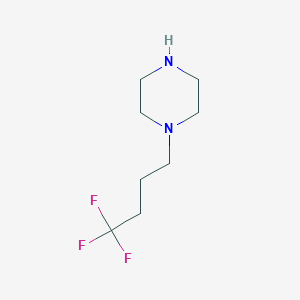
![1,8-Diazaspiro[4.5]decan-4-oldihydrochloride](/img/structure/B13588219.png)
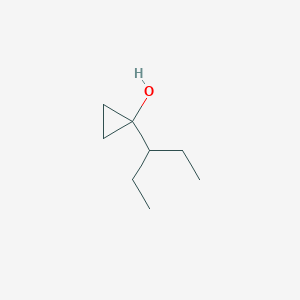
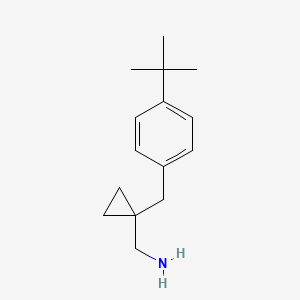
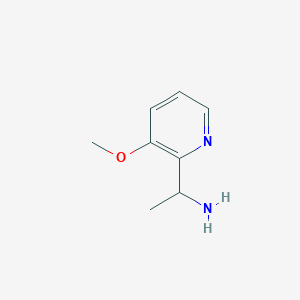
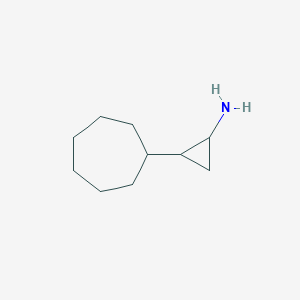
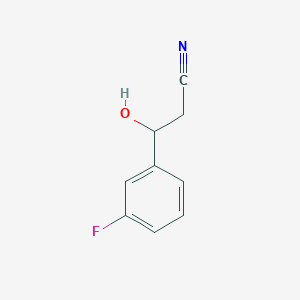
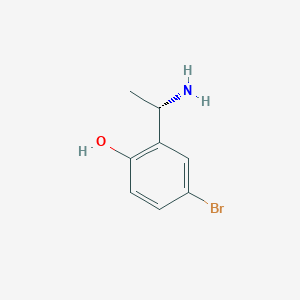

![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
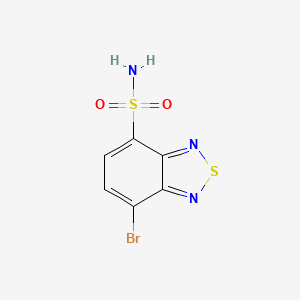
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
